2-(Acetylamino)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(acetylamino)butanoic acid has been explored through various methods. For instance, the DMAP-catalyzed acetylation of alcohols provides insights into the mechanisms that could be applied for the synthesis of acetylamino acids, highlighting nucleophilic catalysis pathways as highly efficient (Xu et al., 2005). Additionally, the transformation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate underscores the versatility of acetylamino compounds in synthesizing polyfunctional heterocyclic systems, indicating a broad utility in chemical synthesis (Pizzioli et al., 1998).
Molecular Structure Analysis
The study of 4-oxo-4-(pyridin-2-ylamino)butanoic acid provides valuable insights into the molecular structure of acetylamino acids, showing that crystal structures can feature significant hydrogen bonding leading to stable configurations (Shet M et al., 2018). Such structural analyses are crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
The reactivity of 2-(acetylamino)butanoic acid derivatives has been demonstrated in various chemical reactions, including the synthesis of novel amino acid derivatives, showcasing the functional versatility and reactivity of the acetylamino group (Kirihata et al., 1995). These reactions are fundamental for the development of new pharmaceuticals and materials.
Physical Properties Analysis
The physical properties of acetylamino acids, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies focusing on the synthesis and properties of related compounds provide a basis for understanding how structural variations can influence these physical properties (Gruys et al., 1987).
Chemical Properties Analysis
The chemical properties of 2-(acetylamino)butanoic acid, such as reactivity with other chemical groups, stability under different conditions, and potential for chemical modifications, are crucial for its utility in synthetic chemistry. Investigations into the synthesis of related compounds and their reactivity patterns offer insights into the chemical behavior of acetylamino acids (Shin et al., 1976).
Scientific Research Applications
It is used in the preparation of substituted isochromans and 1,2,3,4-tetrahydroisoquinolines (Deady & Smith, 2001).
This acid can be used for the synthesis of oxazole-4-carboxylic and 3,3-Dibromo-2,2-diamino acids (Shin et al., 1977).
It is involved in the study of the acetylornithinase of Escherichia coli (Vogel & Bonner, 1956).
2-(Acetylamino)butanoic acid is a component in the synthesis of novel glycolipids via lipase-catalyzed transesterification (Pöhnlein et al., 2014).
It acts as a potent inhibitor of rat brain synaptosomal [3H]α-aminobutyric acid uptake, potentially serving as a useful GABA mimetic (Tunnicliff & Ngo, 1982).
The synthesis of tert-butyl 2-acetylamino-3-mono- or 3,3-dihaloalkanoates provides a convenient method for obtaining various derivatives of 2-(Acetylamino)butanoic acid (Shin, Sato & Yoshimura, 1976).
2-(Acetylamino)butanoic acid is involved in the biotransformation and metabolism of certain compounds, demonstrating species differences in reactions (Pottier, Busigny & Raynaud, 1978).
It is a component in the development of anti-inflammatory and analgesic agents (Rioux & Castonguay, 1998).
The compound finds application in molecular imaging and blood clotting, especially in monitoring antiapoptotic drug treatments (Basuli et al., 2012).
Biotransformation studies with cell suspension cultures of Catharanthus roseus and Thevetia neriifolia have been conducted using 2-(Acetylamino)butanoic acid to produce new chemical compounds (Barrosaf et al., 1992).
Safety And Hazards
properties
IUPAC Name |
2-acetamidobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZUKROCHDMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992835 | |
Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidobutanoic acid | |
CAS RN |
7211-57-6, 34271-27-7, 7682-14-6 | |
Record name | 2-(Acetylamino)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7211-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC203440 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC205007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-2-Acetamido-butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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